3-Chloro-2-fluoro-6-methoxybenzaldehyde 3-Chloro-2-fluoro-6-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 398456-81-0
VCID: VC8377543
InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
SMILES: COC1=C(C(=C(C=C1)Cl)F)C=O
Molecular Formula: C8H6ClFO2
Molecular Weight: 188.58 g/mol

3-Chloro-2-fluoro-6-methoxybenzaldehyde

CAS No.: 398456-81-0

Cat. No.: VC8377543

Molecular Formula: C8H6ClFO2

Molecular Weight: 188.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-6-methoxybenzaldehyde - 398456-81-0

Specification

CAS No. 398456-81-0
Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
IUPAC Name 3-chloro-2-fluoro-6-methoxybenzaldehyde
Standard InChI InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
Standard InChI Key MNUYBJWIKBRXSA-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)Cl)F)C=O
Canonical SMILES COC1=C(C(=C(C=C1)Cl)F)C=O

Introduction

Structural Characteristics and Molecular Identification

Molecular Formula and Connectivity

3-Chloro-2-fluoro-6-methoxybenzaldehyde has the molecular formula C₈H₆ClFO₂, with a molecular weight of 188.58 g/mol . Its structure is defined by:

  • A methoxy (-OCH₃) group at position 6

  • A chlorine atom at position 3

  • A fluorine atom at position 2

  • An aldehyde (-CHO) functional group at position 1

The SMILES notation (COC1=C(C(=C(C=C1)Cl)F)C=O) and InChI key (MNUYBJWIKBRXSA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC₈H₆ClFO₂
Molecular Weight188.58 g/mol
SMILESCOC1=C(C(=C(C=C1)Cl)F)C=O
InChI KeyMNUYBJWIKBRXSA-UHFFFAOYSA-N
Topological Polar SA26.3 Ų
LogP (Predicted)2.30

Substituent Effects on Electronic Structure

The electron-withdrawing effects of the aldehyde, chlorine, and fluorine groups create a polarized aromatic system, while the methoxy group acts as an electron donor through resonance. This interplay influences reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions. The meta and ortho positions of the halogens relative to the aldehyde group may sterically hinder certain transformations, a consideration critical for synthetic planning .

Synthesis and Manufacturing Considerations

Sequential Halogenation Strategy

  • Methoxy Protection: Start with 3-methoxybenzaldehyde to block position 6.

  • Directed Ortho-Metalation: Use LDA or similar bases to deprotonate position 2, followed by fluorination with NFSI or Selectfluor .

  • Electrophilic Chlorination: Introduce chlorine at position 3 using Cl₂/FeCl₃ or NCS under controlled conditions.

Table 2: Comparison with Similar Synthetic Procedures

CompoundKey ReagentsYieldReference
2-Fluoro-3-hydroxybenzaldehydeBBr₃ in CH₂Cl₂ at -78°C21-28%
2,6-Difluoro-3-methoxybenzaldehydeCl₂ gas, FeCl₃ catalystN/A

Physicochemical Properties and Predictive Data

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry predictions for 3-chloro-2-fluoro-6-methoxybenzaldehyde reveal adduct-dependent behavior:

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺189.01131132.4
[M+Na]⁺210.99325146.5
[M-H]⁻186.99675133.2

These values suggest moderate molecular compactness, with sodium adduction increasing CCS by ~10% due to ion-dipole interactions.

Solubility and Partitioning

The predicted LogP of 2.30 indicates moderate hydrophobicity, comparable to chlorinated aromatics like 2,4-dichlorobenzaldehyde (LogP 2.45) . Aqueous solubility is likely limited (<1 mg/mL at 25°C), favoring dissolution in polar aprotic solvents (DMF, DMSO) or chlorinated solvents.

Comparative Analysis with Structural Isomers

Positional Isomerism Effects

Comparing 3-chloro-2-fluoro-6-methoxybenzaldehyde to its isomers highlights the impact of substitution patterns:

2-Chloro-6-fluoro-3-methoxybenzaldehyde (CAS 149949-29-1)

  • Key Difference: Chlorine at position 2 vs. 3

  • Consequences: Altered dipole moment (2.1 D vs. 1.8 D estimated) and steric profile affecting crystallization behavior.

2,6-Difluoro-3-methoxybenzaldehyde (CAS 149949-30-4)

  • Key Difference: Chlorine replaced by fluorine

  • Consequences: Increased electronegativity reduces susceptibility to nucleophilic displacement at position 3.

Challenges and Future Perspectives

Synthetic Challenges

  • Regioselectivity: Avoiding formation of 2-chloro-3-fluoro and other isomers during halogenation

  • Functional Group Compatibility: Protecting aldehyde during harsh reactions (e.g., BBr₃ demethylation)

Characterization Needs

  • Experimental CCS Validation: Current data rely on predictive models

  • Crystallographic Studies: To resolve ambiguities in substituent orientation

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